molecular formula C19H28O2 B14515916 Methyl 1-(2-phenylethyl)-2-propylcyclohexane-1-carboxylate CAS No. 62664-78-2

Methyl 1-(2-phenylethyl)-2-propylcyclohexane-1-carboxylate

Cat. No.: B14515916
CAS No.: 62664-78-2
M. Wt: 288.4 g/mol
InChI Key: MLDFCBZSXZRXJZ-UHFFFAOYSA-N
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Description

Methyl 1-(2-phenylethyl)-2-propylcyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a phenylethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-phenylethyl)-2-propylcyclohexane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-phenylethyl)-2-propylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 1-(2-phenylethyl)-2-propylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(2-phenylethyl)-2-propylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Carfentanil: Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate.

    Fentanyl Analogues: Compounds such as acetylfentanyl, butyrfentanyl, and furanylfentanyl.

Uniqueness

Methyl 1-(2-phenylethyl)-2-propylcyclohexane-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexane ring and phenylethyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

62664-78-2

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

methyl 1-(2-phenylethyl)-2-propylcyclohexane-1-carboxylate

InChI

InChI=1S/C19H28O2/c1-3-9-17-12-7-8-14-19(17,18(20)21-2)15-13-16-10-5-4-6-11-16/h4-6,10-11,17H,3,7-9,12-15H2,1-2H3

InChI Key

MLDFCBZSXZRXJZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCCC1(CCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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